2-Methyl-3-[(2-methylphenyl)sulfanyl]cyclopentan-1-one
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Overview
Description
2-Methyl-3-[(2-methylphenyl)sulfanyl]cyclopentan-1-one is a chemical compound with the molecular formula C13H16OS and a molecular weight of 220.33 g/mol . It is characterized by a cyclopentanone ring substituted with a 2-methyl group and a 2-methylphenylsulfanyl group. This compound is primarily used in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-[(2-methylphenyl)sulfanyl]cyclopentan-1-one typically involves the reaction of cyclopentanone with 2-methylthiophenol in the presence of a base such as sodium hydride or potassium carbonate . The reaction is carried out under reflux conditions in an appropriate solvent like tetrahydrofuran or dimethylformamide. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-[(2-methylphenyl)sulfanyl]cyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups can participate in electrophilic substitution reactions, especially in the presence of strong acids or bases.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Strong acids (e.g., sulfuric acid), strong bases (e.g., sodium hydroxide).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Methyl-3-[(2-methylphenyl)sulfanyl]cyclopentan-1-one is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-3-[(2-methylphenyl)sulfanyl]cyclopentan-1-one involves its interaction with specific molecular targets. The sulfur atom in the compound can form bonds with various biological molecules, potentially inhibiting enzyme activity or altering protein function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-3-[(3-methylphenyl)sulfanyl]cyclopentan-1-one
- 2-Methyl-3-[(4-methylphenyl)sulfanyl]cyclopentan-1-one
Uniqueness
2-Methyl-3-[(2-methylphenyl)sulfanyl]cyclopentan-1-one is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological molecules.
Properties
Molecular Formula |
C13H16OS |
---|---|
Molecular Weight |
220.33 g/mol |
IUPAC Name |
2-methyl-3-(2-methylphenyl)sulfanylcyclopentan-1-one |
InChI |
InChI=1S/C13H16OS/c1-9-5-3-4-6-12(9)15-13-8-7-11(14)10(13)2/h3-6,10,13H,7-8H2,1-2H3 |
InChI Key |
APBHENOGNCTQKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCC1=O)SC2=CC=CC=C2C |
Origin of Product |
United States |
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